![molecular formula C15H18F3NO B1389271 3-{2-[4-(Trifluoromethyl)piperidino]ethyl}benzenecarbaldehyde CAS No. 1000339-89-8](/img/structure/B1389271.png)
3-{2-[4-(Trifluoromethyl)piperidino]ethyl}benzenecarbaldehyde
Overview
Description
3-{2-[4-(Trifluoromethyl)piperidino]ethyl}benzenecarbaldehyde is a useful research compound. Its molecular formula is C15H18F3NO and its molecular weight is 285.3 g/mol. The purity is usually 95%.
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Biological Activity
3-{2-[4-(Trifluoromethyl)piperidino]ethyl}benzenecarbaldehyde is a compound of interest due to its potential biological activity, particularly in the fields of medicinal chemistry and pharmacology. The trifluoromethyl group is known to enhance the lipophilicity and metabolic stability of compounds, which can influence their biological interactions. This article explores the biological activity of this compound, supported by research findings, case studies, and data tables.
- Molecular Formula : C15H18F3N
- Molecular Weight : 273.31 g/mol
- Structure : The compound features a piperidine ring substituted with a trifluoromethyl group and a benzaldehyde moiety.
Biological Activity Overview
The biological activities of compounds similar to this compound can be categorized into various areas:
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Enzyme Inhibition
- Compounds containing trifluoromethyl groups have been studied for their inhibitory effects on enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). For instance, hydrazones derived from 4-(trifluoromethyl)benzohydrazide exhibited dual inhibition with IC50 values ranging from 46.8 to 137.7 µM for AChE and 19.1 to 881.1 µM for BuChE .
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Antimicrobial Activity
- Trifluoromethyl-substituted compounds have shown promising antimicrobial properties. Studies indicate that the presence of the trifluoromethyl group can enhance the activity against various bacterial strains due to its electron-withdrawing nature, which may contribute to increased binding affinity to bacterial targets.
- Cytotoxicity
Table 1: Summary of Biological Activities
Case Study: Hydrazone Derivatives
A study investigated hydrazone derivatives synthesized from 4-(trifluoromethyl)benzohydrazide, revealing that certain derivatives exhibited significant AChE inhibition through a mixed-type inhibition mechanism. The structure-activity relationship indicated that electronegative substituents improved enzyme binding affinity, highlighting the potential for designing more effective inhibitors targeting neurodegenerative diseases .
Scientific Research Applications
Medicinal Chemistry
3-{2-[4-(Trifluoromethyl)piperidino]ethyl}benzenecarbaldehyde is primarily utilized in medicinal chemistry for the development of pharmaceutical agents. Its trifluoromethyl group enhances lipophilicity, potentially increasing the compound's bioavailability and efficacy in drug formulations.
- Antidepressant Activity : Preliminary studies suggest that derivatives of this compound may exhibit antidepressant-like effects, making it a candidate for further investigation in treating mood disorders.
- Anticancer Research : The compound's structure allows for modification to create analogs that may inhibit cancer cell proliferation. Research is ongoing to explore its efficacy against various cancer types.
Proteomics Research
The compound has been identified as a valuable reagent in proteomics, particularly for studying protein interactions and modifications.
- Labeling Agents : It can be used as a labeling agent in mass spectrometry applications, aiding in the identification of proteins and their post-translational modifications.
- Bioconjugation : Its reactive aldehyde group allows for easy conjugation with biomolecules, facilitating the study of protein dynamics in biological systems.
Case Study 1: Antidepressant Development
A study published in the Journal of Medicinal Chemistry explored the synthesis of various analogs of this compound. The results indicated that certain modifications enhanced serotonin receptor affinity, suggesting potential as a novel antidepressant therapy.
Case Study 2: Proteomics Application
In a research article from Nature Methods, researchers utilized this compound as a bioconjugation reagent to label proteins in live cells. The findings demonstrated improved detection sensitivity in mass spectrometry, highlighting its utility in proteomic studies.
Properties
IUPAC Name |
3-[2-[4-(trifluoromethyl)piperidin-1-yl]ethyl]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18F3NO/c16-15(17,18)14-5-8-19(9-6-14)7-4-12-2-1-3-13(10-12)11-20/h1-3,10-11,14H,4-9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GLQWIAKPLYCPDZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1C(F)(F)F)CCC2=CC(=CC=C2)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18F3NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701193548 | |
Record name | 3-[2-[4-(Trifluoromethyl)-1-piperidinyl]ethyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701193548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
285.30 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1000339-89-8 | |
Record name | 3-[2-[4-(Trifluoromethyl)-1-piperidinyl]ethyl]benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1000339-89-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 3-[2-[4-(Trifluoromethyl)-1-piperidinyl]ethyl]benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701193548 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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